molecular formula C20H16ClFN2O3S B2526338 6-CHLORO-4-(4-FLUOROBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE CAS No. 1358903-06-6

6-CHLORO-4-(4-FLUOROBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2526338
CAS No.: 1358903-06-6
M. Wt: 418.87
InChI Key: FATCHXVDCJPDJJ-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-fluorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-fluorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Pyrrolidine-1-carbonyl group addition: This step may involve acylation reactions using pyrrolidine and suitable acylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the pyrrolidine ring.

    Reduction: Reduction reactions could target the sulfonyl group or the quinoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dechlorinated or desulfonylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biology: As a tool for studying biological pathways and mechanisms.

    Industry: In the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine, quinine, and other antimalarial drugs.

    Sulfonyl Compounds: Like sulfonamides used as antibiotics.

    Pyrrolidine Derivatives: Including various alkaloids and synthetic analogs.

Uniqueness

6-Chloro-4-(4-fluorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline’s uniqueness lies in its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

[6-chloro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3S/c21-13-3-8-18-16(11-13)19(28(26,27)15-6-4-14(22)5-7-15)17(12-23-18)20(25)24-9-1-2-10-24/h3-8,11-12H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATCHXVDCJPDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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